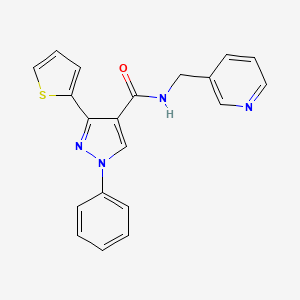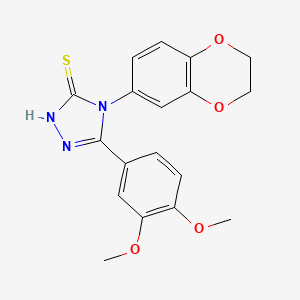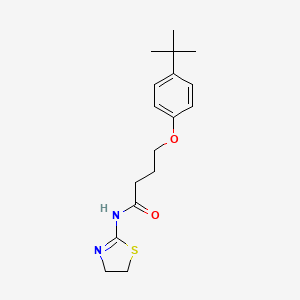![molecular formula C15H14Cl2N2O2S B1225258 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)
3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2,4-dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine is a member of pyrrolidines and a member of pyridines.
Scientific Research Applications
Environmental Exposure in Children : A study in South Australia found widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, including 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine, in preschool children. The children were exposed to multiple chemicals simultaneously, indicating the need for public health policy development regarding the regulation and use of these chemicals (Babina et al., 2012).
Occupational Exposures and Health Risks : A longitudinal study assessed the occupational exposure of Egyptian cotton field workers to organophosphorous insecticides including chlorpyrifos, which shares structural similarities with 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine. The study highlighted the variable exposures based on job classification and work site, suggesting that these factors should not be used solely for categorizing exposure when assessing health outcomes (Singleton et al., 2015).
Exposure and Health Implications in the General Population : Research on the distribution of methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in human tissues suggests that the distribution patterns of these metabolites, which can be structurally related to 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine, differ between liver and other tissues. This study indicates the need for understanding the specific distribution and metabolism of such compounds in human tissues to assess potential health risks (Chu et al., 2003).
Metabolic Detoxication in Humans : A study on the metabolic detoxication of bis(2-hydroxy-3, 5-dichlorophenyl)sulfoxide (BTS) in humans found that BTS was reduced to its sulfide form and then conjugated with glucuronide, indicating a potential pathway for the metabolism and detoxication of structurally similar compounds like 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine in the human body (Sakamoto et al., 1981).
properties
Product Name |
3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine |
|---|---|
Molecular Formula |
C15H14Cl2N2O2S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
3-[1-(2,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-12-5-6-15(13(17)9-12)22(20,21)19-8-2-4-14(19)11-3-1-7-18-10-11/h1,3,5-7,9-10,14H,2,4,8H2 |
InChI Key |
LHEOSHHKCZRSST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
solubility |
53.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)
![2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225181.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1225184.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1225185.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B1225187.png)

![2-N-[(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1225194.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)

![N-(1,3-benzothiazol-2-yl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225201.png)
![4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1225202.png)